SCH772984 HCl -

SCH772984 HCl

Catalog Number: EVT-1534077
CAS Number:
Molecular Formula: C33H34ClN9O2
Molecular Weight: 624.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SCH772984 involves several key steps that enhance its potency and selectivity. The initial discovery process utilized high-throughput screening methods to identify potential candidates from a library of approximately five million compounds. Subsequent synthetic chemistry efforts focused on optimizing the compound's structure to improve its binding affinity for the target proteins.

The synthetic route typically includes:

Molecular Structure Analysis

The molecular structure of SCH772984 can be represented as follows:

  • Chemical Formula: C_18H_20ClN_5O_3S
  • Molecular Weight: 397.9 g/mol

The compound features a triazole ring system which is crucial for its interaction with the kinase domain of ERK. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

Structural Data

  • SMILES Notation: CC(C(=O)N1C=NN=C1)C2=CC=CC=C2S(=O)(=O)N
  • InChI Key: ZVJHZOZQYFJZKT-UHFFFAOYSA-N

This structural configuration allows SCH772984 to effectively compete with ATP for binding to the active site of ERK, thereby inhibiting its phosphorylation activity .

Chemical Reactions Analysis

SCH772984 primarily undergoes interactions typical for small molecule inhibitors within biological systems. Its mechanism involves reversible binding to the active site of ERK proteins, preventing their activation by upstream kinases such as MEK1 and MEK2.

Key Reactions:

  • Inhibition Reaction: The binding of SCH772984 to ERK prevents the phosphorylation by MEK, thus blocking downstream signaling pathways.
  • Resistance Mechanisms: Long-term exposure to SCH772984 can lead to acquired resistance in tumor cells, often through mutations in the ERK protein itself .

These reactions are critical for understanding both the therapeutic potential and limitations of SCH772984 in clinical applications.

Mechanism of Action

The mechanism by which SCH772984 exerts its effects involves several steps:

  1. Binding to ERK: SCH772984 binds competitively to the ATP-binding site of ERK1/2.
  2. Inhibition of Phosphorylation: This binding inhibits the phosphorylation of ERK by upstream kinases, effectively blocking the activation cascade that leads to cell proliferation and survival signals.
  3. Feedback Regulation: Inhibition can lead to feedback mechanisms where other pathways may attempt to compensate for reduced ERK activity, sometimes resulting in resistance .

Quantitative data indicates that sustained treatment with SCH772984 can lead to significant reductions in phosphorylated ERK levels but may also result in rebound activation due to compensatory signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: White or off-white solid.
  • Solubility: Soluble in water and organic solvents like DMSO.
  • Melting Point: Not extensively documented but typically characterized as stable under standard laboratory conditions.

Chemical Properties:

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Stability Range: Optimal stability at neutral pH levels.

These properties make SCH772984 suitable for various laboratory applications, including cell culture assays and in vivo studies .

Applications

SCH772984 has significant implications in scientific research and potential therapeutic applications:

  • Cancer Research: Its primary application is in studying cancer cell lines with mutations in BRAF or RAS pathways. It is used to explore mechanisms of resistance and sensitivity in oncogenic signaling pathways.
  • Drug Development: As a model compound for developing new ERK inhibitors, it serves as a benchmark for testing novel therapeutic agents aimed at MAPK pathway modulation.
  • Biochemical Assays: Utilized extensively in biochemical assays to elucidate signaling pathways involving ERK and related kinases.
Chemical and Pharmacological Profile of SCH772984 HCl

Structural Characterization and Synthesis

SCH772984 HCl is a small-molecule inhibitor with the chemical name (R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide hydrochloride. Its molecular formula is C₃₃H₃₄ClN₉O₂, and it has a molecular weight of 624.14 g/mol [7] [9]. The compound features a stereospecific R-configuration at the pyrrolidine carboxamide moiety, which is critical for its binding affinity to ERK1/2. The free base (CAS 942183-80-4) is modified to a hydrochloride salt to enhance solubility and stability [3] [5]. Key structural elements include:

  • A pyrimidine-phenylpiperazine group that anchors the molecule to the ERK ATP-binding pocket.
  • A pyrrolidine-3-carboxamide linker with chiral specificity.
  • A pyridinyl-indazole scaffold that facilitates hydrophobic interactions [7] [9].

Synthesis involves a multi-step chiral process starting from tert-butyl (R)-3-(aminomethyl)pyrrolidine-1-carboxylate. The final steps include amide coupling with 3-(pyridin-4-yl)-1H-indazole-5-carboxylic acid, followed by salt formation with HCl [9].

Table 1: Structural and Physicochemical Properties of SCH772984 HCl

PropertyValue
Molecular FormulaC₃₃H₃₄ClN₉O₂
Molecular Weight624.14 g/mol
CAS Number (Free base)942183-80-4
Purity≥99% (HPLC)
Chiral Purity>99% ee
Solubility (DMSO)14–28 mg/mL (23.82–47.64 mM)
Storage Conditions-20°C (desiccated)

Kinase Selectivity and Inhibition Potency

SCH772984 HCl is a highly selective ATP-competitive inhibitor of ERK1 and ERK2 kinases, with IC₅₀ values of 4 nM and 1 nM, respectively, in cell-free assays [1] [2] [10]. Its selectivity was validated across a 300-kinase panel, where only 7 kinases (including CLK2, FLT4, and MAP4K4) showed >50% inhibition at 1 μM concentrations [9] [10]. This specificity enables precise targeting of the MAPK pathway without significant off-target effects.

Cellular Efficacy in Mutant Cancer Models:

  • BRAF-mutant cells: IC₅₀ = 4–70 nM (e.g., 4 nM in A375 melanoma) [1] [5].
  • RAS-mutant cells: IC₅₀ = 50–115 nM (e.g., 50 nM in HCT-116 colorectal cancer) [5] [10].
  • Resistance models: Retains potency in BRAF/MEK inhibitor-resistant lines (IC₅₀ < 100 nM) by overcoming feedback reactivation [10] [4].

Compensatory ERK5 activation limits the efficacy of selective ERK1/2 inhibitors. SCH772984 does not inhibit ERK5, but combined ERK1/2 and ERK5 blockade synergistically suppresses tumor proliferation in triple-negative breast cancer models [4].

Table 2: Cellular IC₅₀ Values of SCH772984 in Cancer Models

Cell LineMutationAssayIC₅₀ (nM)
A375BRAF V600EpERK2 inhibition4
COLO205BRAF V600E/DAntiproliferative16
HCT-116KRAS G13DAntiproliferative50
HT-29BRAF/KRASApoptosis induction96
MDA-MB-231KRAS G12DProliferation (MTT)115

ATP-Competitive Binding Mechanism and Conformational Effects

SCH772984 exhibits a dual inhibitory mechanism unique among ERK inhibitors:

  • ATP-Competitive Inhibition: Binds the ATP pocket of activated ERK1/2, blocking catalytic activity toward substrates like RSK (IC₅₀ = 20 nM) [1] [6].
  • Conformational Lock: Induces a structural change that prevents MEK-mediated phosphorylation of ERK1/2 at Thr202/Tyr204, thereby suppressing nuclear translocation of pERK [6] [8] [10].

This dual action disrupts both catalytic activity and upstream activation of ERK1/2, leading to sustained pathway suppression. Structural studies confirm SCH772984 occupies the hydrophobic region adjacent to the ATP-binding site, stabilizing ERK2 in an inactive conformation [8] [10]. In BRAF-mutant melanoma cells, this mechanism reduces pERK and pRSK levels within 2 hours, even at sub-micromolar doses [1] [9].

Resistance Implications:

SCH772984 remains effective against common resistance drivers (e.g., BRAF splice variants, MEK1 mutations) by directly targeting terminal kinases in the MAPK cascade [10].

Pharmacokinetic Properties: Solubility, Stability, and Bioavailability

Solubility and Formulation:

  • DMSO solubility: 14–28 mg/mL (23.82–47.64 mM), requiring gentle warming [1] [9].
  • Aqueous solubility: Insoluble in water or ethanol [5] [9].
  • In vivo formulations: Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (0.6 mg/mL) for xenograft studies [1] [5].

Metabolic Stability and Bioavailability:

  • Plasma stability: Moderate (t₁/₂ > 2 hours in murine models) [6].
  • Oral bioavailability: Poor due to first-pass metabolism, necessitating intraperitoneal administration (25–50 mg/kg BID) [8] [6].
  • Exposure: AUC₀–₂₄ₕ of 15.3–55 μM·h at efficacious doses in mice [6].

In Vivo Efficacy:

  • Doses of 25–50 mg/kg BID induce tumor regression in BRAF-mutant xenografts (e.g., 36% regression in MiaPaCa pancreatic tumors) [5] [10].
  • Pharmacodynamic analysis confirms >65% suppression of pERK in skin/tumor biopsies within 2–4 hours post-dosing [6].

Table 3: Key Pharmacokinetic Parameters of SCH772984 HCl

ParameterValue
DMSO Solubility23.82–47.64 mM
Plasma Half-Life (mice)>2 hours
AUC₀–₂₄ₕ (50 mg/kg)55 μM·h
Effective Dose (IP)25–50 mg/kg, twice daily
Tumor Regression9–36% (dose-dependent)

Properties

Product Name

SCH772984 HCl

Molecular Formula

C33H34ClN9O2

Molecular Weight

624.17

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.